1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one
Description
Starting Materials: 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-chloropropan-1-one, imidazole
Reaction Conditions: The reaction is performed in the presence of a base such as potassium carbonate, under reflux conditions.
Product: 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Properties
IUPAC Name |
1-(3-ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-10-7-15(8-11(10)16)12(17)3-5-14-6-4-13-9-14/h4,6,9-11,16H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPGCIMHSKEPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1O)C(=O)CCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl and hydroxyl groups. The imidazole ring is then attached via a propanone linkage.
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Step 1: Synthesis of 3-Ethyl-4-hydroxypyrrolidine
Starting Materials: Ethylamine, 4-hydroxybutanal
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: 3-Ethyl-4-hydroxypyrrolidine
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Step 2: Formation of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-chloropropan-1-one
Starting Materials: 3-Ethyl-4-hydroxypyrrolidine, 3-chloropropan-1-one
Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane, with a catalyst such as triethylamine.
Product: 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-chloropropan-1-one
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone backbone can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the intermediate 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-chloropropan-1-one can be substituted with nucleophiles such as imidazole.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Catalysts: Triethylamine
Major Products Formed
Oxidation: Formation of 1-(3-Ethyl-4-oxopyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one
Reduction: Formation of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-ol
Substitution: Formation of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one
Scientific Research Applications
1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as enhanced conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl and imidazole groups are key functional groups that facilitate binding to enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one
- 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-pyridin-1-ylpropan-1-one
- 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-thiazol-1-ylpropan-1-one
Uniqueness
1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the hydroxyl group and the imidazole ring allows for versatile interactions with a variety of molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
